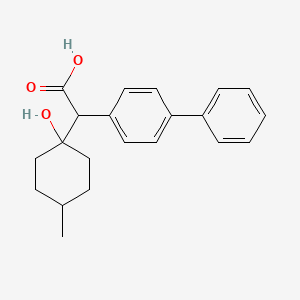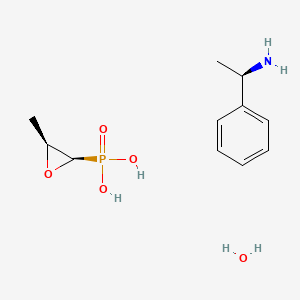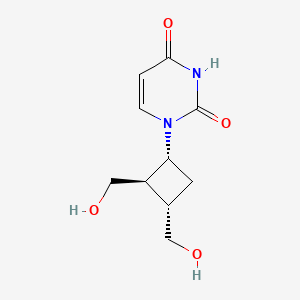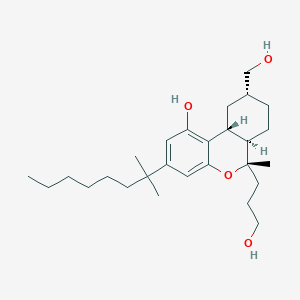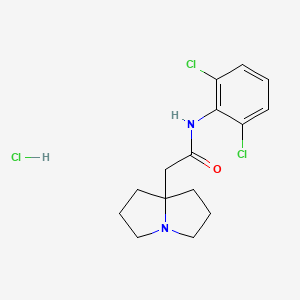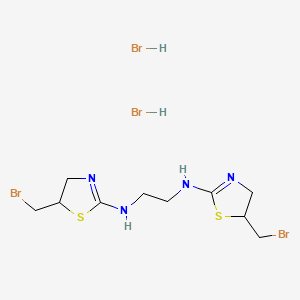
N'-Despropionyl-N'-acetyl remifentanil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Despropionyl-N’-acetyl remifentanil is a synthetic opioid derivative, structurally related to remifentanil. It is characterized by its potent analgesic properties and rapid onset and offset of action. This compound is primarily used in scientific research to study opioid receptor interactions and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Despropionyl-N’-acetyl remifentanil typically involves multiple steps, starting from commercially available precursors. The key steps include:
Acylation: The initial step involves the acylation of a suitable precursor with acetic anhydride under acidic conditions to introduce the acetyl group.
Despropionylation: This step involves the removal of the propionyl group, which can be achieved through hydrolysis using a strong base such as sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N’-Despropionyl-N’-acetyl remifentanil in high purity.
Industrial Production Methods
Industrial production of N’-Despropionyl-N’-acetyl remifentanil follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the acylation and despropionylation reactions.
Continuous Purification: Industrial chromatography systems are employed for continuous purification of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Despropionyl-N’-acetyl remifentanil undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced analogs with modified hydrogenation states.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
Wissenschaftliche Forschungsanwendungen
N’-Despropionyl-N’-acetyl remifentanil is widely used in scientific research due to its potent opioid activity and rapid metabolism. Its applications include:
Chemistry: Studying the structure-activity relationships of opioid compounds.
Biology: Investigating the interactions with opioid receptors and their downstream signaling pathways.
Medicine: Exploring potential therapeutic uses and side effects of opioid derivatives.
Industry: Developing new analgesic drugs with improved efficacy and safety profiles.
Wirkmechanismus
N’-Despropionyl-N’-acetyl remifentanil exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. The downstream effects include reduced neuronal excitability and inhibition of neurotransmitter release, leading to analgesia.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remifentanil: A potent, short-acting synthetic opioid used in anesthesia.
Alfentanil: Another synthetic opioid with rapid onset and short duration of action.
Sufentanil: A highly potent synthetic opioid used for pain management.
Uniqueness
N’-Despropionyl-N’-acetyl remifentanil is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties. Unlike remifentanil, it lacks the propionyl group, which affects its metabolic stability and receptor binding affinity. This makes it a valuable tool for studying the nuances of opioid receptor interactions and metabolism.
Eigenschaften
CAS-Nummer |
1332691-33-4 |
|---|---|
Molekularformel |
C19H26N2O5 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
methyl 4-(N-acetylanilino)-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-15(22)21(16-7-5-4-6-8-16)19(18(24)26-3)10-13-20(14-11-19)12-9-17(23)25-2/h4-8H,9-14H2,1-3H3 |
InChI-Schlüssel |
VXTYGHGIRGXRTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


